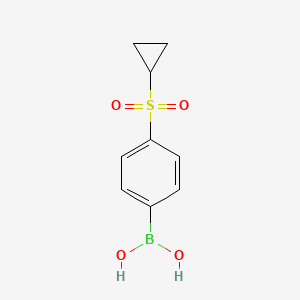

4-(Cyclopropylsulfonyl)phenylboronic acid

Übersicht

Beschreibung

4-(Cyclopropylsulfonyl)phenylboronic acid is an organoboron compound characterized by the presence of a cyclopropylsulfonyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable reagent in various chemical transformations and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylsulfonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with cyclopropylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, solvent, and concentration, are carefully controlled to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclopropylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Various substituted phenylboronic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Cyclopropylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-(Cyclopropylsulfonyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, the compound can interact with enzymes and proteins through its boronic acid moiety, forming reversible covalent bonds with active site residues, thereby modulating enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the cyclopropylsulfonyl group, making it less sterically hindered and more reactive in certain reactions.

4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a cyclopropylsulfonyl group, leading to different electronic properties and reactivity.

4-(Methoxy)phenylboronic Acid: Features a methoxy group, which influences its reactivity and solubility.

Uniqueness

4-(Cyclopropylsulfonyl)phenylboronic acid is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and research applications.

Biologische Aktivität

4-(Cyclopropylsulfonyl)phenylboronic acid is an organoboron compound that has garnered attention due to its unique structural characteristics and potential biological applications. This compound is utilized in various fields, including organic synthesis, medicinal chemistry, and biochemistry. Its biological activity primarily stems from its ability to interact with biomolecules, particularly proteins and enzymes, through the formation of reversible covalent bonds.

Chemical Structure and Properties

The structure of this compound includes a phenyl ring substituted with a cyclopropylsulfonyl group and a boronic acid moiety. This configuration imparts distinct steric and electronic properties, influencing its reactivity and selectivity in chemical reactions.

| Property | Value |

|---|---|

| IUPAC Name | (4-cyclopropylsulfonylphenyl)boronic acid |

| Molecular Formula | C₉H₁₁B O₄S |

| Molecular Weight | 215.06 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to form boronate esters with diols present in biomolecules. This interaction can modulate enzyme activity by altering the conformation or function of the target protein. The boronic acid moiety is particularly known for its ability to form stable complexes with cis-diols, which are prevalent in various biological systems.

Enzyme Inhibition

Research indicates that boronic acids can act as enzyme inhibitors by binding to the active sites of serine proteases and other enzymes. For instance, studies have demonstrated that phenylboronic acids can disrupt cellular structures by interacting with cellular diols, leading to significant cytoplasmic disruption in treated cells .

Cancer Therapy

This compound has been investigated for its potential role in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. The compound's ability to localize in tumor cells allows for selective irradiation, potentially enhancing therapeutic efficacy while minimizing damage to surrounding healthy tissues.

Drug Delivery Systems

Recent studies have explored the incorporation of boronic acids into nanoparticle drug delivery systems. For example, phenylboronic acid-incorporated elastin-like polypeptide nanoparticles have shown improved drug loading and release profiles, as well as enhanced cellular uptake in cancer cells . These findings highlight the potential of this compound in developing advanced therapeutic delivery systems.

Case Studies

- Cytoplasmic Disruption : A study involving various phenylboronic acids demonstrated that this compound caused significant disruption of cytoplasmic strands in plant cells, indicating its potent biological effects at certain concentrations .

- Antiviral Activity : Although some boronic acids have been evaluated for antiviral properties, research indicated that this compound did not exhibit pronounced antiviral activity against HIV-1 gp120 despite its low toxicity .

- Tumor Targeting : In vivo studies showed that drug-loaded nanoparticles containing this compound exhibited better tumor accumulation and penetration compared to free drugs, suggesting its utility in enhancing the efficacy of chemotherapeutic agents .

Eigenschaften

IUPAC Name |

(4-cyclopropylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSBXFAHOTXNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673758 | |

| Record name | [4-(Cyclopropanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-07-9 | |

| Record name | B-[4-(Cyclopropylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyclopropanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.